2-(4-fluorophenoxy)-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide
Description
2-(4-Fluorophenoxy)-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide is a thiazolidinone derivative characterized by a 4-fluorophenoxy group attached to an acetamide scaffold and a 4-oxo-2-sulfanylidene thiazolidinone ring. This compound belongs to a class of molecules known for their structural versatility and bioactivity, particularly in targeting enzymes like cyclooxygenase-2 (COX-2) and antioxidant pathways . The 4-fluorophenoxy moiety introduces electron-withdrawing effects, which may enhance metabolic stability and influence binding interactions in biological systems.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O3S2/c12-7-1-3-8(4-2-7)17-5-9(15)13-14-10(16)6-19-11(14)18/h1-4H,5-6H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUQCUVAPIZOBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)NC(=O)COC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101175982 | |
| Record name | 2-(4-Fluorophenoxy)-N-(4-oxo-2-thioxo-3-thiazolidinyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101175982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866154-52-1 | |
| Record name | 2-(4-Fluorophenoxy)-N-(4-oxo-2-thioxo-3-thiazolidinyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866154-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Fluorophenoxy)-N-(4-oxo-2-thioxo-3-thiazolidinyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101175982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide typically involves the following steps:
Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable amine with carbon disulfide and an α-halo ketone to form the thiazolidinone ring.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group is introduced via a nucleophilic substitution reaction, where a fluorophenol reacts with an appropriate leaving group on the thiazolidinone ring.
Acetamide Formation: The final step involves the acylation of the thiazolidinone derivative with an acetic anhydride or acetyl chloride to form the acetamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-fluorophenoxy)-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide depends on its specific application:
Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membrane integrity.
Anticancer Activity: The compound could induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or block the action of inflammatory mediators.
Comparison with Similar Compounds
Substituted Thiazolidinone Derivatives
- Compound 9(XIX): 2-[2-(4-Cyanophenyl)-6-chloro-1H-benzimidazol-1-yl]-N-[2-(2,4-dichlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide Key Differences: Replaces the 4-fluorophenoxy group with a dichlorophenyl substituent. Impact: Exhibits the highest COX-2 inhibition (IC₅₀: 3.597 ± 0.14 µg/mL), suggesting that chloro substituents enhance enzyme interaction compared to fluorine .
- Compound 9(XXII) : Contains a 2-chloro-4,5-dimethoxyphenyl group.
- Compound 9(I) : Features a 4-methoxyphenyl group.
Fluorinated Analogues
- 2-[(5Z)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)acetamide (): Key Differences: 2-Fluorobenzylidene substituent instead of 4-fluorophenoxy.
- N-(4-Fluorophenyl)-2-[(4-{[(4-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]acetamide (): Key Differences: Dual fluorophenyl groups and a thiazole ring.
COX-2 Inhibition
- Fluorinated vs. Chlorinated Derivatives : Chlorinated compounds (e.g., 9(XIX)) show superior COX-2 inhibition to fluorinated analogues, likely due to stronger hydrophobic interactions with the enzyme’s active site .
- Methoxy Substitutions : Methoxy groups (e.g., 9(XI), IC₅₀: 4.24 ± 0.11 µg/mL) exhibit lower activity than fluorine, emphasizing the role of electronegativity in modulating enzyme binding .
Antioxidant Potential
- DPPH Radical Scavenging: Thiazolidinones with electron-donating groups (e.g., methoxy) show higher antioxidant activity than those with electron-withdrawing groups like fluorine. The target compound’s 4-fluorophenoxy group may limit radical scavenging efficiency compared to derivatives like 9(XXII) .
Physicochemical Properties
Melting Points and Stability
Spectroscopic Data
- IR Stretches: Sulfanylidene (C=S) at ~1200–1250 cm⁻¹ and carbonyl (C=O) at ~1700 cm⁻¹, consistent with thiazolidinone derivatives .
- ¹H NMR : Fluorine’s deshielding effect shifts aromatic protons downfield (δ 7.0–7.5 ppm), distinct from chloro/methoxy analogues .
Biological Activity
2-(4-Fluorophenoxy)-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazolidine ring, which is known for its diverse pharmacological properties, including antimicrobial and antifungal activities. The presence of the fluorophenoxy group enhances its lipophilicity, potentially influencing its biological efficacy and pharmacokinetics.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound consists of:
- A fluorophenoxy moiety which contributes to its hydrophobic interactions.
- A thiazolidine ring that plays a crucial role in its biological activity.
- An acetamide functional group that may enhance solubility and bioavailability.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that thiazolidine derivatives can possess potent antimicrobial effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported in the range of 10.7–21.4 μmol/mL for bacterial pathogens, indicating their potential as effective antimicrobial agents .
Antifungal Activity
The compound has also been evaluated for its antifungal properties. Thiazolidine derivatives have shown promising results against phytopathogenic fungi, with some exhibiting EC50 values as low as 0.85 µg/mL against Alternaria solani . This suggests that this compound may serve as a scaffold for developing new antifungal agents.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The thiazolidine core is often implicated in binding to active sites of enzymes, while the fluorophenoxy group may enhance binding affinity or specificity . This dual action could lead to significant alterations in cellular pathways relevant to disease processes.
Study on Antibacterial Activity
A study conducted on structurally similar compounds demonstrated their effectiveness against various bacterial strains. The best-performing compound exhibited MIC values comparable to established antibiotics, highlighting the potential of thiazolidine derivatives in treating bacterial infections .
Evaluation of Antifungal Efficacy
Another research effort focused on evaluating the antifungal activity of thiazolidine derivatives against multiple strains of fungi. Compounds were synthesized and tested for their efficacy, with some showing remarkable antifungal activity, thus supporting the hypothesis that modifications to the thiazolidine structure can enhance biological activity .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure Features | MIC (μmol/mL) | Activity Type |
|---|---|---|---|
| Compound A | Thiazolidine core | 10.7–21.4 | Antibacterial |
| Compound B | Thiazolidine + Acetamide | 0.85 | Antifungal |
| Compound C | Fluorinated Thiazolidine | 21.4–40.2 | Antibacterial |
Q & A
Q. What are the optimal synthetic routes for 2-(4-fluorophenoxy)-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Condensation of 4-fluorophenol with chloroacetyl chloride to form the phenoxyacetate intermediate.
- Step 2 : Coupling with a thiazolidinone precursor (e.g., 4-oxo-2-thioxothiazolidine) via nucleophilic substitution or amide bond formation.
Critical parameters include temperature control (60–80°C for amidation), solvent selection (DMF or THF for polar intermediates), and stoichiometric ratios (1:1.2 for limiting reagents). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent integration and electronic environments (e.g., fluorophenoxy protons at δ 6.8–7.2 ppm, thiazolidinone carbonyl at δ 170–175 ppm).
- Infrared (IR) Spectroscopy : Peaks at ~1680 cm (C=O stretch) and ~1250 cm (C-F stretch).
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 355.2).
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% target).
Cross-validation with elemental analysis ensures stoichiometric accuracy .
Q. How can researchers design in vitro assays to evaluate the antimicrobial and anticancer potential of this thiazolidinone derivative?
- Methodological Answer :
- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum Inhibitory Concentration (MIC) values are determined at 24–48 hours .
- Anticancer Screening : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC calculation. Include positive controls (e.g., doxorubicin) and assess apoptosis via flow cytometry (Annexin V/PI staining) .
Advanced Research Questions
Q. What challenges arise in determining the crystal structure of this compound using X-ray crystallography, and how can SHELX/WinGX tools address them?
- Methodological Answer : Challenges include:
- Crystal Quality : Poor diffraction due to flexible thiazolidinone rings. Optimize crystallization via vapor diffusion (acetonitrile/water).
- Disorder : Fluorophenoxy groups may exhibit positional disorder. Use SHELXL for partial occupancy refinement.
- Software Workflow : SHELXS (structure solution), SHELXL (refinement), and WinGX (GUI for visualization) enable handling of twinned data or high thermal motion. Hydrogen bonding networks (e.g., N-H···O=S interactions) stabilize the lattice .
Q. How do structural modifications at the 4-fluorophenoxy or thiazolidinone moieties influence biological activity and selectivity?
- Methodological Answer :
- Substituent Effects :
| Modification Site | Example Substituent | Biological Impact |
|---|---|---|
| Phenoxy ring | -Cl (vs. -F) | Increased lipophilicity, enhanced Gram-negative activity |
| Thiazolidinone S2 | Oxo → Sulfonyl | Reduced β-lactamase inhibition due to steric hindrance |
- Rational Design : Use DFT calculations (e.g., Gaussian) to predict electronic effects (HOMO-LUMO gaps) and docking studies (AutoDock Vina) to map binding to target enzymes (e.g., VIM-2 metallo-β-lactamase) .
Q. How should researchers reconcile contradictory data regarding synthetic yields or biological activity reported in different studies?
- Methodological Answer :
- Synthesis Yield Discrepancies :
- Cause : Varied solvent polarity (DMF vs. THF) affects intermediate stability.
- Resolution : Replicate conditions with inert atmosphere (N) to suppress hydrolysis .
- Biological Activity Variability :
- Cause : Differences in assay protocols (e.g., serum content in cell culture affecting compound solubility).
- Resolution : Standardize assays per OECD guidelines and validate with orthogonal methods (e.g., checkerboard assay for synergy studies) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
